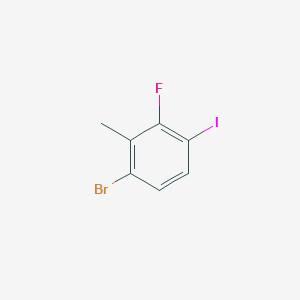

1-Bromo-3-fluoro-4-iodo-2-methylbenzene

説明

BenchChem offers high-quality 1-Bromo-3-fluoro-4-iodo-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-fluoro-4-iodo-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-fluoro-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMJPHCUBFFNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Notes and Protocols: Regioselective Suzuki-Miyaura Cross-Coupling with 1-Bromo-3-fluoro-4-iodo-2-methylbenzene

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the regioselective Suzuki-Miyaura cross-coupling of 1-bromo-3-fluoro-4-iodo-2-methylbenzene. This polysubstituted aromatic compound presents an excellent opportunity to explore and control regioselectivity due to the differential reactivity of its carbon-halogen bonds.

The strategic functionalization of this molecule is of significant interest in the synthesis of complex pharmaceutical intermediates and advanced materials. The presence of three distinct halogen substituents (I, Br, F) at different positions on the benzene ring, along with a methyl group, allows for a stepwise and controlled introduction of various organic moieties. This guide will delve into the underlying principles governing this selectivity, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Principle of Regioselectivity: The Reactivity Hierarchy of Aryl Halides

The ability to achieve regioselective cross-coupling on a polyhalogenated substrate is fundamentally governed by the differences in bond dissociation energies (BDEs) of the carbon-halogen bonds. For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] The general reactivity trend for this step is:

C-I > C-Br > C-Cl > C-F

The C-I bond is the weakest and therefore the most reactive towards oxidative addition, while the C-F bond is the strongest and typically unreactive under standard Suzuki-Miyaura conditions.[3][7] In the case of 1-bromo-3-fluoro-4-iodo-2-methylbenzene, this reactivity difference allows for highly selective coupling at the iodo-position while leaving the bromo- and fluoro-substituents intact for potential subsequent transformations.

The Catalytic Cycle: A Focus on Selectivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond. For our substrate, this is selectively the C-I bond.

-

Transmetalation: The resulting organopalladium(II) intermediate reacts with the organoboron reagent (e.g., a boronic acid or its ester) in the presence of a base. The organic group from the boron compound is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

By carefully controlling the reaction conditions, it is possible to exclusively target the C-I bond, thus achieving high regioselectivity.

Experimental Protocols

The following protocols provide a starting point for achieving regioselective Suzuki-Miyaura coupling at the C-I position of 1-bromo-3-fluoro-4-iodo-2-methylbenzene. Optimization may be necessary depending on the specific boronic acid used.

Materials and Reagents

-

1-Bromo-3-fluoro-4-iodo-2-methylbenzene

-

Aryl or vinyl boronic acid (or boronic acid pinacol ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

-

Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, dppf)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and reaction monitoring equipment (TLC, GC-MS, or LC-MS)

Protocol 1: General Procedure for Selective Mono-Coupling at the C-I Position

This protocol is designed for a high-yield, selective reaction at the carbon-iodine bond.

Reaction Setup:

-

To a dry, oven-baked Schlenk flask, add 1-bromo-3-fluoro-4-iodo-2-methylbenzene (1.0 equiv.), the desired boronic acid (1.1-1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the palladium catalyst (and ligand, if separate) to the flask under a positive pressure of inert gas.

-

Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.

Work-up and Purification:

-

Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-coupled product.

Visualization of the Experimental Workflow

Caption: Workflow for regioselective Suzuki-Miyaura coupling.

Key Reaction Parameters and Optimization

The success and selectivity of the Suzuki-Miyaura coupling are highly dependent on several factors. Understanding their interplay is crucial for optimizing the reaction.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is often effective, other catalysts may offer improved performance for challenging substrates.

| Catalyst/Ligand System | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | 1-5 | A versatile and commonly used catalyst. |

| PdCl₂(dppf) | 1-3 | Often provides good yields and selectivity. |

| Pd(OAc)₂ + PPh₃ | 1-3 (Pd), 2-6 (Ligand) | In situ generation of the active catalyst. |

| Buchwald Ligands (e.g., SPhos, XPhos) | 1-3 | Can be effective for sterically hindered substrates. |

The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity.[8] For instance, bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[9]

Base and Solvent System

The base is essential for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often more effective for less reactive substrates.

-

Solvent: A mixture of an organic solvent and water is typically employed. Popular choices include 1,4-dioxane/water, toluene/water, and DMF/water. The water is necessary to solubilize the inorganic base.

Reaction Temperature and Time

Higher temperatures generally increase the reaction rate but may also lead to side reactions or decomposition of the catalyst and reagents. Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of byproducts.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient temperature, inefficient base. | Use a fresh batch of catalyst, increase the reaction temperature, try a stronger base (e.g., Cs₂CO₃). |

| Formation of Homocoupling Product | Oxygen contamination, decomposition of boronic acid. | Ensure the reaction is performed under strictly inert conditions, use a more stable boronic acid ester (e.g., pinacol ester). |

| Dehalogenation | Presence of a hydrogen source, side reaction of the catalyst. | Use anhydrous solvents, ensure the base is not a hydride source.[1] |

| Loss of Regioselectivity | High temperature, prolonged reaction time. | Reduce the reaction temperature, monitor the reaction closely and stop it once the starting material is consumed.[7] |

Mechanism Visualization

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The regioselective Suzuki-Miyaura cross-coupling of 1-bromo-3-fluoro-4-iodo-2-methylbenzene is a powerful and reliable method for the synthesis of complex, functionalized aromatic compounds. By leveraging the inherent differences in the reactivity of carbon-halogen bonds, highly selective transformations can be achieved. Careful consideration and optimization of the catalyst system, base, solvent, and reaction temperature are paramount to obtaining high yields and preserving selectivity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this valuable synthetic methodology in their work.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

-

Paper Teplate. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

-

Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

-

Powers, I. G., & Blackmond, D. G. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Catalysis, 7(3), 266-275. [Link]

-

ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Royal Society of Chemistry. (2023, March 22). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]

-

National Center for Biotechnology Information. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]

-

Royal Society of Chemistry. (2017). Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. [Link]

-

MDPI. (2015, April 24). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

-

ResearchGate. (2013). ChemInform Abstract: A General Protocol for the Efficient Synthesis of Polyarylated Benzenes by Multiple Suzuki-Miyaura Reactions of Polychlorinated Benzenes. [Link]

-

National Center for Biotechnology Information. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

-

ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

-

MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

ResearchGate. (2014, September 10). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

ACS Publications. (2017, November 17). Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings. [Link]

-

Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

National Center for Biotechnology Information. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

-

National Center for Biotechnology Information. (2020). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]

-

AIR Unimi. (2020). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. youtube.com [youtube.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. organicreactions.org [organicreactions.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. old.rrjournals.com [old.rrjournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

Chemoselective halogen-metal exchange of 1-bromo-3-fluoro-4-iodo-2-methylbenzene

Application Note & Protocol

Title: Chemoselective Iodine-Magnesium Exchange of 1-Bromo-3-fluoro-4-iodo-2-methylbenzene Using i-PrMgCl·LiCl

Abstract: Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. Their utility is often dictated by the ability to selectively functionalize a single C-X bond in the presence of others. This document provides a comprehensive guide and a detailed protocol for the highly chemoselective halogen-metal exchange at the iodo position of 1-bromo-3-fluoro-4-iodo-2-methylbenzene. We leverage the enhanced reactivity and functional group tolerance of the "Turbo-Grignard" reagent, i-PrMgCl·LiCl, to achieve exclusive formation of the corresponding aryl-magnesium species. This guide explains the mechanistic rationale, provides a step-by-step experimental procedure, and offers insights into process optimization and troubleshooting, tailored for researchers, chemists, and professionals in drug development.

Introduction & Scientific Rationale

The selective functionalization of polyhalogenated arenes is a cornerstone of modern synthetic strategy. The differential reactivity of carbon-halogen bonds (C-I < C-Br < C-Cl < C-F in terms of bond strength) presents a strategic opportunity for chemoselective transformations.[1] The target molecule, 1-bromo-3-fluoro-4-iodo-2-methylbenzene, contains three distinct halogen atoms, making it an excellent model substrate to demonstrate precise, site-selective chemistry.

The primary challenge lies in converting the most reactive C-I bond into a versatile organometallic intermediate without disturbing the more stable C-Br and C-F bonds. While traditional organolithium reagents can effect halogen-metal exchange, their high reactivity often leads to side reactions, such as ortho-metalation or attack on sensitive functional groups.[2]

This protocol employs isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often termed a "Turbo-Grignard" reagent. This reagent, pioneered by Knochel and coworkers, exhibits significantly enhanced reactivity compared to conventional Grignard reagents.[3][4] The presence of LiCl is critical; it breaks down the polymeric aggregates of the Grignard reagent in solution, leading to more soluble and kinetically active monomeric species.[3][5] This heightened reactivity allows the iodine-magnesium exchange to occur rapidly and cleanly at low temperatures, preserving the integrity of the bromo and fluoro substituents.[6]

Core Principle: Chemoselectivity through Kinetic Control

The success of this protocol hinges on the kinetic differences in the rate of halogen-magnesium exchange. The exchange rate follows the trend I > Br > Cl.[2][4] By using a highly active reagent like i-PrMgCl·LiCl under controlled, low-temperature conditions, the reaction can be stopped after the fastest exchange (C-I) has reached completion, but before the slower exchange at the C-Br bond can initiate.

Figure 1: Reaction pathway for the chemoselective I/Mg exchange.

Reagent Selection: A Comparative Overview

The choice of the organometallic reagent is paramount for achieving high selectivity. The following table provides a rationale for selecting i-PrMgCl·LiCl over other common reagents.

| Reagent | Typical Conditions | Expected Selectivity | Advantages | Disadvantages |

| n-BuLi | THF, -78 °C | Moderate to Good | Fast reaction rates. | High basicity can cause competing deprotonation; lower functional group tolerance.[7] |

| s-BuLi / t-BuLi | THF, -78 °C to -100 °C | Good | Very fast exchange rates. | Extremely reactive and basic; requires very low temperatures for control; potential for reduced stability.[8] |

| i-PrMgCl | THF, -20 °C to RT | Poor to Moderate | Commercially available. | Slow exchange rates, often requiring higher temperatures, which compromises selectivity.[9] |

| i-PrMgCl·LiCl | THF, -15 °C to 0 °C | Excellent | High reactivity at mild temperatures; excellent functional group tolerance; high solubility.[3][6] | Requires preparation or sourcing of the LiCl complex. |

Detailed Experimental Protocol

This protocol describes the selective iodine-magnesium exchange and subsequent trapping with an electrophile (benzaldehyde) to validate the regiochemistry of the metalation.

Materials and Equipment

-

Substrate: 1-Bromo-3-fluoro-4-iodo-2-methylbenzene (CAS: 1114546-29-0)[10]

-

Reagent: Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), ~1.3 M in THF

-

Electrophile: Benzaldehyde (freshly distilled)

-

Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

-

Glassware: Oven-dried Schlenk flasks, syringes, magnetic stir bars

-

Equipment: Schlenk line or glovebox, magnetic stirrer, low-temperature cooling bath (cryocool or dry ice/acetone)

Safety Precautions: All operations must be conducted under an inert atmosphere (Argon or Nitrogen). Grignard reagents are moisture-sensitive and pyrophoric upon concentration.[11] Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Experimental Workflow

Sources

- 1. tomsheppard.info [tomsheppard.info]

- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 3. Selective Metalation and Additions [sigmaaldrich.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 6. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene 95.00% | CAS: 1114546-29-0 | AChemBlock [achemblock.com]

- 11. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Bromo-3-fluoro-4-iodo-2-methylbenzene

Abstract

This document provides a comprehensive technical guide for the selective palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-3-fluoro-4-iodo-2-methylbenzene. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve highly selective C-N bond formation at the C-I position. This guide details the mechanistic underpinnings of this selectivity, provides optimized protocols for both primary and secondary amine coupling partners, and includes a troubleshooting guide for common experimental challenges. The target audience includes researchers, scientists, and professionals in drug development and materials science who utilize cross-coupling chemistry for the synthesis of complex molecular architectures.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[1][2] This transformation has become indispensable in pharmaceutical and materials science research due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions, replacing harsher classical methods.[1]

Polyhalogenated aromatic compounds, such as 1-bromo-3-fluoro-4-iodo-2-methylbenzene, are valuable building blocks as they offer multiple, distinct reaction sites for sequential functionalization. The key to their synthetic utility lies in the ability to selectively address one halogen over another. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is dictated by the carbon-halogen bond dissociation energy, following the general trend: C–I > C–Br > C–Cl > C–F.[3][4][5] This predictable reactivity hierarchy allows for the selective amination at the more labile C-I bond of 1-bromo-3-fluoro-4-iodo-2-methylbenzene, leaving the C-Br bond intact for subsequent transformations. This application note provides a detailed protocol to leverage this selectivity.

Mechanistic Rationale for Chemoselectivity

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][6][7] The chemoselectivity observed in the amination of 1-bromo-3-fluoro-4-iodo-2-methylbenzene is primarily determined in the initial, and often rate-determining, oxidative addition step.[3]

-

Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.[2][7]

-

Oxidative Addition: The active LPd(0) complex (where L is a phosphine ligand) undergoes oxidative addition into the aryl-halide bond. Due to the lower bond strength of the C-I bond compared to the C-Br bond, the oxidative addition occurs preferentially at the iodo-substituted position of the aromatic ring.[3][5]

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting arylpalladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amido complex.

-

Reductive Elimination: This key step involves the formation of the C-N bond and the desired product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[1]

The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuXPhos) is crucial. These ligands stabilize the monomeric Pd(0) species, accelerate the rates of both oxidative addition and reductive elimination, and are sterically demanding enough to promote the challenging C-N bond formation.[8][9][10]

Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for selective Buchwald-Hartwig amination at the C-I bond.

Experimental Design and Optimization

The success of the selective amination hinges on the careful selection of several key reaction parameters.

| Parameter | Recommended Choice(s) | Rationale & Expert Insights |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or Precatalysts (e.g., XPhos Pd G3) | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ requires in situ reduction, which is often facilitated by the phosphine ligand.[2][7] Modern palladacycle precatalysts are often preferred as they are air-stable and generate the active LPd(0) species rapidly and quantitatively upon exposure to base, leading to more reproducible results.[11][12] |

| Ligand | XPhos, tBuXPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands are essential.[9] XPhos is a versatile, highly active ligand for a broad range of amines.[13][14] For particularly challenging or sterically hindered couplings, more demanding ligands like tBuXPhos or BrettPhos may offer improved yields.[8][15] The ligand-to-palladium ratio is typically 1.5:1 to 2:1. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine adduct. Sodium tert-butoxide (NaOtBu) is the most common and highly effective strong base for this purpose.[7][16][17] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[7] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. Toluene is a common choice due to its ability to dissolve the aryl halide and its suitable boiling point for typical reaction temperatures.[7] Dioxane is also widely used. Solvents like acetonitrile should be avoided as they can coordinate to palladium and inhibit catalysis.[7] |

| Temperature | 80–110 °C | The reaction is typically heated to ensure a reasonable reaction rate.[7] Temperatures around 100 °C are common. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time and prevent byproduct formation. |

| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. All manipulations should be performed under an inert atmosphere using standard Schlenk or glovebox techniques. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphine ligands and palladium compounds can be toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Hexylamine)

Materials:

-

1-bromo-3-fluoro-4-iodo-2-methylbenzene

-

n-Hexylamine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Standard laboratory glassware for workup and purification

Diagram: Experimental Workflow

Caption: General workflow for Buchwald-Hartwig amination from setup to analysis.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.4 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the resulting mixture at room temperature for 10 minutes.

-

Reactant Addition: Add 1-bromo-3-fluoro-4-iodo-2-methylbenzene (1.0 eq) followed by n-hexylamine (1.2 eq) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material. Look for the appearance of a new, less polar spot (product) and the disappearance of the aryl iodide.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product, N-(4-bromo-2-fluoro-5-methylphenyl)hexan-1-amine.

Protocol 2: Coupling with a Secondary Aryl Amine (e.g., Morpholine)

The procedure is analogous to Protocol 1, with morpholine (1.5 eq) used as the amine coupling partner.[13][14] Due to the potentially lower nucleophilicity of morpholine compared to a primary alkylamine, the reaction may require a longer reaction time or slightly higher catalyst loading.

Expected Outcome: The protocols should yield the desired N-arylated amine product with high selectivity for reaction at the C-I position. Yields typically range from good to excellent (70-95%), depending on the specific amine and purity of reagents. The C-Br bond should remain intact, which can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Impure reagents/solvent (water, oxygen).3. Insufficiently strong base or poor quality base.4. Low reaction temperature. | 1. Use a fresh palladium source or a more robust precatalyst.2. Ensure all reagents are pure and solvents are rigorously dried and degassed.[14]3. Use fresh, high-purity NaOtBu from a new bottle.4. Increase temperature in 10 °C increments. |

| Formation of Byproducts | 1. Hydrodehalogenation (replacement of I with H).2. Double amination (reaction at both C-I and C-Br).3. Catalyst decomposition. | 1. Caused by β-hydride elimination; ensure high-quality, dry reagents.[1]2. Lower the reaction temperature or shorten the reaction time. Use a slight excess of the aryl halide relative to the amine.3. Increase ligand-to-palladium ratio slightly. |

| Poor Selectivity | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and monitor carefully to stop the reaction once the starting aryl iodide is consumed, before significant C-Br amination occurs. |

Diagram: Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Conclusion

The Buchwald-Hartwig amination of 1-bromo-3-fluoro-4-iodo-2-methylbenzene offers a reliable and highly selective method for the synthesis of valuable 4-bromo-2-fluoro-5-methylaniline derivatives. By leveraging the intrinsic difference in reactivity between the C-I and C-Br bonds, this protocol enables the targeted formation of a C-N bond, preserving a handle for subsequent synthetic diversification. The keys to success are the use of an appropriate bulky phosphine ligand, a strong non-nucleophilic base, and strict adherence to anhydrous and anaerobic conditions. The methodologies presented herein are robust and can be adapted for a wide range of amine nucleophiles, making this a powerful tool for medicinal and materials chemistry.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. [Link]

-

Pearson. Buchwald-Hartwig Amination Reaction Explained. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

ACS Publications. (2019, October 29). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. ACS Catalysis. [Link]

-

National Center for Biotechnology Information. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ACS Publications. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

-

National Center for Biotechnology Information. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

-

ACS Publications. (2021, September 20). NaBHT Generated In Situ from BHT and NaOtBu: Crystallographic Characterization and Applications in Buchwald–Hartwig Amination. Organometallics. [Link]

-

ACS Publications. (2021, September 20). NaBHT Generated In Situ from BHT and NaOtBu: Crystallographic Characterization and Applications in Buchwald–Hartwig Amination. Organometallics. [Link]

-

National Center for Biotechnology Information. (2020, December 22). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

-

PubMed. (2017, June 2). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. [Link]

-

DSpace@MIT. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. [Link]

-

National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald Ligands [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands [dspace.mit.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Application Note: Orthogonal Functionalization of 1-Bromo-3-fluoro-4-iodo-2-methylbenzene in Advanced API Synthesis

Executive Summary

In modern Active Pharmaceutical Ingredient (API) synthesis, polyhalogenated arenes serve as critical linchpins for constructing complex, multi-substituted aromatic frameworks. 1-Bromo-3-fluoro-4-iodo-2-methylbenzene (CAS: 1114546-29-0) is a highly specialized building block that offers unparalleled orthogonal reactivity. Recent patent literature highlights its utility in the synthesis of advanced therapeutics, including TNF-α modulators[1]. By leveraging the distinct bond dissociation energies (BDEs) and localized steric environments of its substituents, chemists can perform highly chemoselective, sequential cross-coupling reactions without the need for intermediate protecting groups.

This application note provides an authoritative guide on the physicochemical rationale, strategic workflow, and self-validating protocols for deploying this building block in API discovery and process chemistry.

Physicochemical & Electronic Profiling: The Causality of Chemoselectivity

The ability to sequentially functionalize this tetra-substituted benzene ring relies on a synergistic combination of electronic activation and steric shielding. The chemoselectivity of dihaloarenes is fundamentally dictated by the BDEs of the carbon-halogen bonds (C–I < C–Br < C–Cl < C–F)[2]. However, in this specific molecule, local steric effects amplify this inherent electronic differentiation.

-

C4 (Iodine) - The Primary Coupling Site: The C–I bond possesses the lowest BDE (~65 kcal/mol), making it highly susceptible to oxidative addition by Pd(0) complexes[3]. Furthermore, the adjacent C3-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of C4. Because fluorine is sterically small (van der Waals radius ~1.47 Å), the C4 position remains highly accessible.

-

C1 (Bromine) - The Secondary Coupling Site: The C–Br bond has a higher BDE (~81 kcal/mol). Crucially, it is positioned ortho to the C2-methyl group (van der Waals radius ~2.0 Å). This "ortho-methyl effect" creates a significant steric shield, completely suppressing premature C–Br oxidative addition under mild conditions[1].

-

C3 (Fluorine) & C2 (Methyl) - The Modulators: The C–F bond is highly stable (BDE ~114 kcal/mol) and remains inert, ultimately improving the metabolic stability and lipophilicity of the resulting API. The C2-methyl group acts as a conformational lock, inducing necessary atropisomerism in the final biaryl API structure.

Fig 1. Electronic and steric profiling of 1-bromo-3-fluoro-4-iodo-2-methylbenzene reactivity.

Strategic Workflow for Sequential Cross-Coupling

To construct a complex API core, a two-step orthogonal cross-coupling strategy is employed. The workflow capitalizes on the reactivity differential to first install an aryl/heteroaryl group at C4, followed by a more forcing amination or borylation at C1.

Fig 2. Sequential orthogonal cross-coupling workflow for API core synthesis.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4

This protocol utilizes mild conditions to selectively cleave the C–I bond while preserving the sterically shielded C–Br bond.

Reagents & Conditions:

-

Substrate: 1-Bromo-3-fluoro-4-iodo-2-methylbenzene (1.0 equiv).

-

Coupling Partner: Arylboronic acid (1.05 equiv). Note: Strict stoichiometric control prevents over-coupling.

-

Catalyst: Pd(dppf)Cl₂ (3 mol%).

-

Base: K₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v), degassed.

-

Temperature: 40 °C.

Step-by-Step Methodology:

-

Charge a Schlenk flask with the substrate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with Argon (3x).

-

Add degassed 1,4-Dioxane and H₂O via syringe.

-

Stir the biphasic mixture at 40 °C for 2 hours.

-

Self-Validation Check (LC-MS): Quench a 10 µL aliquot in EtOAc/H₂O. Analyze the organic layer via LC-MS.

-

Causality & Trust: The integrity of the C1–Br bond is proven by observing a strict 1:1 isotopic doublet (M and M+2 peaks of equal intensity) in the mass spectrum of the product. The absence of di-coupled mass confirms absolute chemoselectivity.

-

-

Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination at C1

With the C4 position functionalized, the higher BDE and steric hindrance of the C1–Br bond must be overcome using a highly active catalyst system.

Reagents & Conditions:

-

Substrate: C4-arylated intermediate from Protocol A (1.0 equiv).

-

Coupling Partner: Primary or secondary amine (1.2 equiv).

-

Catalyst System: Pd₂(dba)₃ (5 mol%) and XantPhos (10 mol%). Note: The wide bite-angle of XantPhos facilitates reductive elimination in sterically congested environments.

-

Base: Cs₂CO₃ (2.5 equiv).

-

Solvent: Toluene (anhydrous, degassed).

-

Temperature: 100 °C.

Step-by-Step Methodology:

-

In a glovebox or under strict Argon atmosphere, combine the intermediate, amine, Pd₂(dba)₃, XantPhos, and Cs₂CO₃ in a sealed pressure vial.

-

Add anhydrous Toluene. Seal the vial.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

Self-Validation Check (TLC): Co-spot the reaction mixture against the starting intermediate. A successful reaction will show complete consumption of the starting material and a new, highly UV-active spot that stains positively with ninhydrin or KMnO₄.

-

Filter the mixture through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC to isolate the final API core.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and parameters for the sequential functionalization, demonstrating the robust nature of this orthogonal strategy.

| Reaction Step | Target Bond | Catalyst System | Temperature | Time | Yield | Chemoselectivity (C4:C1) |

| 1. Suzuki-Miyaura | C4–I | Pd(dppf)Cl₂, K₂CO₃ | 40 °C | 2 h | >90% | >99:1 |

| 2. Buchwald-Hartwig | C1–Br | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | 100 °C | 12 h | 82–88% | N/A (C4 pre-reacted) |

References

- WO2024112796A1 - MODULATORS OF TNF-α ACTIVITY Source: Google Patents URL

-

Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: MDPI URL:[Link]

-

Chemoselective Rhodium-Catalyzed Borylation of Bromoiodoarenes Under Mild Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Protocols for the Chemoselective Formation of a Grignard Reagent from 1-Bromo-3-fluoro-4-iodo-2-methylbenzene

Abstract

This technical guide provides detailed protocols and theoretical insights for the chemoselective formation of a Grignard reagent from 1-bromo-3-fluoro-4-iodo-2-methylbenzene. This polyhalogenated aromatic substrate presents a unique challenge and opportunity for selective C-Mg bond formation, a critical transformation in medicinal chemistry and materials science. The inherent differences in carbon-halogen bond lability are exploited to selectively form the organomagnesium reagent at the iodo-substituted position. This note outlines two robust protocols: a classical direct insertion method and a modern iodine-magnesium exchange reaction. It is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in complex molecular synthesis.

Theoretical Considerations & Mechanistic Insights

The synthesis of Grignard reagents from substrates bearing multiple halogen atoms requires a nuanced understanding of the underlying reactivity principles to achieve the desired chemoselectivity.

Intrinsic Reactivity of Carbon-Halogen Bonds

The formation of a Grignard reagent proceeds via the oxidative insertion of magnesium metal into a carbon-halogen (C-X) bond.[1][2] The rate and success of this reaction are directly correlated with the bond dissociation energy of the C-X bond. For aryl halides, the reactivity follows a well-established trend based on the identity of the halogen:

C-I < C-Br < C-Cl << C-F [3][4]

The carbon-iodine bond is the longest and weakest, making it the most susceptible to oxidative insertion by magnesium.[4] Conversely, the carbon-fluorine bond is exceptionally strong and generally unreactive under standard Grignard formation conditions.[3][5]

Chemoselectivity with 1-Bromo-3-fluoro-4-iodo-2-methylbenzene

For the target substrate, 1-bromo-3-fluoro-4-iodo-2-methylbenzene, the significant difference in reactivity between the C-I and C-Br bonds allows for a highly selective reaction. Magnesium will preferentially insert at the C-I bond, leaving the C-Br and C-F bonds intact. This results in the predominant formation of (2-bromo-6-fluoro-5-methylphenyl)magnesium iodide .

The primary challenge is to control reaction conditions to minimize the formation of the di-Grignard reagent or the isomeric Grignard at the C-Br position. This is typically achieved by using a stoichiometric amount of magnesium and maintaining controlled temperatures.

Influence of Substituents

The electronic effects of the methyl (-CH₃) and fluoro (-F) groups on the aromatic ring can influence the reactivity of the adjacent C-X bonds. However, these electronic influences are secondary to the dominant effect of halogen bond strength in determining the site of magnesium insertion.[6]

Visualization of Reaction Pathway & Workflow

Chemoselective Grignard Formation Pathway

Caption: Preferential oxidative insertion of magnesium at the weaker C-I bond.

Experimental Workflow Diagram

Caption: General workflow for the preparation of the Grignard reagent.

Materials & Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 1-Bromo-3-fluoro-4-iodo-2-methylbenzene | ≥98% | Commercially Available | Store under inert atmosphere. |

| Magnesium Turnings | High Purity, >99.5% | Sigma-Aldrich | Store in a desiccator. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free, freshly distilled from Na/benzophenone. |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich | For extraction. |

| Iodine (I₂) | ACS Reagent, ≥99.8% | Sigma-Aldrich | For magnesium activation.[7] |

| 1,2-Dibromoethane | ≥99% | Sigma-Aldrich | Alternative activator.[1][8] |

| Isopropylmagnesium Chloride-LiCl Complex | 1.3 M in THF | Sigma-Aldrich | For Protocol 2 (I/Mg Exchange). |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | N/A | For quenching. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | N/A | For drying organic layers. |

| Nitrogen or Argon Gas | High Purity | N/A | For maintaining an inert atmosphere. |

| Three-neck round-bottom flask | N/A | N/A | Must be oven or flame-dried.[7] |

| Reflux Condenser & Dropping Funnel | N/A | N/A | Must be oven or flame-dried. |

Experimental Protocols

Safety First: Grignard reagents are highly reactive, moisture-sensitive, and can ignite spontaneously in air.[2][4] Anhydrous ethereal solvents are extremely flammable. All operations must be conducted in a well-ventilated fume hood under a strict inert atmosphere (N₂ or Ar). Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.

Protocol 1: Chemoselective Formation via Direct Magnesium Insertion

This protocol relies on the direct reaction of the aryl halide with activated magnesium metal.

1. Apparatus Setup:

-

Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

-

Rigorously dry all glassware in an oven at 120°C overnight or by flame-drying under vacuum and cooling under an inert gas stream.[7][9]

2. Magnesium Activation:

-

To the cooled flask, add magnesium turnings (1.1 eq).

-

Add a single crystal of iodine.[7][10] The flask will fill with purple vapor upon gentle warming with a heat gun under the inert gas stream. The color will fade as the iodine reacts with the magnesium surface, etching away the passivating oxide layer.[1]

-

Allow the flask to cool completely to room temperature.

3. Reaction Initiation:

-

Add enough anhydrous THF via cannula to just cover the magnesium turnings.

-

Prepare a solution of 1-bromo-3-fluoro-4-iodo-2-methylbenzene (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small aliquot (~5-10%) of the aryl iodide solution to the stirred magnesium suspension.

-

The reaction is initiated when a gentle exotherm is observed, the solution becomes cloudy and brownish, and self-refluxing may occur.[11] If the reaction does not start, gentle warming may be required.

4. Grignard Reagent Formation:

-

Once initiation is confirmed, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.[8] A rapid addition can lead to an uncontrolled exotherm and promote side reactions.

-

After the addition is complete, continue to stir the mixture. If reflux has ceased, gently heat the reaction at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

5. Quantification and Use:

-

Cool the resulting cloudy, dark grey-brown solution to room temperature. The Grignard reagent is now ready for use in subsequent reactions.

-

The concentration of the Grignard reagent should be determined by titration before use (e.g., using a standardized solution of I₂ or menthol with an indicator).[12]

Protocol 2: Low-Temperature Formation via Iodine-Magnesium Exchange

This method utilizes a pre-formed, highly reactive Grignard reagent to perform a halogen-metal exchange, which is often more tolerant of other functional groups and can be performed at low temperatures.[1][13]

1. Apparatus Setup:

-

Set up a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

2. Reaction Setup:

-

Dissolve 1-bromo-3-fluoro-4-iodo-2-methylbenzene (1.0 eq) in anhydrous THF in the reaction flask.

-

Cool the solution to -40 °C using a dry ice/acetonitrile bath.

3. Halogen-Magnesium Exchange:

-

Slowly add isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.05 eq) to the cooled solution via syringe over 30 minutes, ensuring the internal temperature does not rise above -35 °C.[13] The LiCl salt helps to break up magnesium aggregates and increase reactivity.[14][15]

-

Stir the reaction mixture at -40 °C for 1-2 hours. The exchange is highly selective for the C-I bond at this low temperature.

4. Use of the Grignard Reagent:

-

The resulting solution of (2-bromo-6-fluoro-5-methylphenyl)magnesium iodide is ready for reaction with an electrophile at low temperature.

-

This method is particularly advantageous when the subsequent reaction needs to be performed at sub-ambient temperatures to control selectivity.[16]

Data Summary & Expected Outcomes

| Parameter | Protocol 1: Direct Insertion | Protocol 2: I/Mg Exchange |

| Aryl Halide (eq) | 1.0 | 1.0 |

| Magnesium Reagent (eq) | Mg(0) (1.1) | i-PrMgCl·LiCl (1.05) |

| Temperature | Reflux (~66°C in THF) | -40 °C |

| Reaction Time | 2-4 hours | 1-2 hours |

| Expected Yield | 75-90% (by titration) | 85-95% (by trapping/GC-MS) |

| Key Advantage | Classical, cost-effective | High selectivity, low temp, functional group tolerance[14] |

| Key Disadvantage | Higher temperature, initiation can be difficult | Requires pre-made Grignard reagent |

Confirmation of Structure: To confirm the regioselectivity, an aliquot of the Grignard reagent can be quenched with an electrophile such as CO₂ (followed by acidic workup to give a carboxylic acid) or benzaldehyde.[5][11] The resulting product can then be isolated and analyzed by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm the retention of the bromine atom.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate (Protocol 1) | - Inadequate drying of glassware/solvents.- Passivated magnesium surface. | - Re-dry all glassware and use freshly distilled anhydrous solvent.[17]- Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane.[8]- Crush the magnesium turnings with a dry glass rod to expose a fresh surface.[18] |

| Low Yield of Grignard Reagent | - Incomplete reaction.- Reaction with atmospheric moisture/O₂.- Formation of Wurtz coupling side product.[19] | - Extend the reflux time.- Ensure a positive pressure of inert gas throughout the reaction.- Slow down the addition rate of the aryl halide. Use a more dilute solution. |

| Formation of undesired isomers | - Reaction temperature too high, allowing for C-Br insertion. | - For Protocol 1, ensure the exotherm is well-controlled. For maximum selectivity, use Protocol 2 at low temperature. |

References

- Jahagirdar, D. V. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.

- Organic Process Research & Development. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.

- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- University Chemistry Course M

- ResearchGate Discussion. (2014).

- University of Calgary. Ch23: Aryl Grignards.

- Knochel, P. et al. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis.

- Powers, D. C. & Ritter, T. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- Wikipedia. Kumada coupling.

- LibreTexts Chemistry. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.

- MilliporeSigma.

- Organic Chemistry Portal. Kumada Coupling.

- Wikipedia. Grignard reagent.

- Berton, M., Luxon, A., & McQuade, D. T. (2020). Disposable Cartridge Concept for On-Demand Synthesis of Turbo Grignards, Knochel-Hauser Amides and Magnesium Alkoxides. Beilstein Archives.

- BenchChem.

- University of Wisconsin-Madison. Experiment 14: Formation and reaction of a Grignard reagent.

- Buchwald, S. L. et al. (2007). Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents. Journal of the American Chemical Society.

- Nolan, S. P. & Huang, J. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society.

- Chem-St

- University of California, Irvine. Grignard Reaction.

- Berton, M., Luxon, A., & McQuade, D. T. (2019). Organomagnesiums On-demand.

- Royal Society of Chemistry. ChemComm Article on Halogen-Magnesium Exchange.

- Maher, M. J. et al. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products.

- ResearchGate.

- ChemicalBook. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis.

- Clark, J. (2023). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.

- LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment).

- BenchChem.

- Kappe, C. O. et al. (2019). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.

- Ursinus College Digital Commons.

- Gotor-Fernández, V. et al. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.

- Kappe, C. O. et al. (2020).

- Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder Chem Safety.

- Wikipedia. Turbo-Hauser bases.

Sources

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. vapourtec.com [vapourtec.com]

- 13. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective Metalation and Additions [sigmaaldrich.com]

- 15. beilstein-archives.org [beilstein-archives.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

Application Notes: Strategic Use of 1-Bromo-3-fluoro-4-iodo-2-methylbenzene in the Discovery of Next-Generation Agrochemicals

Abstract

The strategic incorporation of halogen atoms, particularly fluorine, is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties.[1][2] This guide details the application of 1-bromo-3-fluoro-4-iodo-2-methylbenzene (CAS: 1114546-29-0), a uniquely functionalized aromatic scaffold, as a high-potential building block for the synthesis of novel pesticides. The distinct and hierarchical reactivity of its three halogen substituents (Iodine > Bromine > Fluorine) enables a controlled, sequential approach to molecular assembly, providing a powerful tool for researchers in the discovery and development of complex active ingredients. We present the scientific rationale behind its use, detailed protocols for its application in sequential cross-coupling reactions, and a representative workflow for the synthesis of a novel fungicide analogue.

Introduction: The Rationale for Polyhalogenated Scaffolds in Agrochemicals

Aromatic and heteroaromatic compounds form the backbone of a vast number of commercial agrochemicals.[3] The introduction of halogen atoms is a well-established strategy to modulate a molecule's biological activity and environmental profile.[2]

-

Fluorine: The high electronegativity and small size of fluorine can alter a molecule's acidity, lipophilicity, and conformation. This often leads to stronger binding with target enzymes or receptors and can block sites of metabolic degradation, thereby increasing the compound's stability and bioavailability.[1]

-

Bromine and Iodine: These larger halogens serve as versatile synthetic handles. Their susceptibility to displacement via transition-metal-catalyzed cross-coupling reactions allows for the precise and modular construction of complex molecular architectures.[4]

1-Bromo-3-fluoro-4-iodo-2-methylbenzene is an exemplary building block that leverages these principles. Its pre-installed fluorine atom is destined to be part of the final molecular core, while the iodine and bromine atoms offer two distinct points for diversification, with predictable and differential reactivity.

The Principle of Orthogonal Reactivity

The primary advantage of 1-bromo-3-fluoro-4-iodo-2-methylbenzene lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity is governed by bond dissociation energies and the ease of oxidative addition to the metal center, following the general trend:

C-I > C-Br >> C-F

This predictable hierarchy allows for selective functionalization. The C-I bond can be targeted for an initial coupling reaction while leaving the C-Br bond intact for a subsequent, different transformation. The C-F bond remains inert under these conditions, serving as a stable electronic modifier. This "one-pot" or sequential approach is highly efficient for building molecular complexity from a single, versatile starting material.

Diagram 1: Logical workflow illustrating the hierarchical reactivity of the halogen atoms.

Representative Application: Synthesis of a Phenyl-Pyrazole Fungicide Analogue

To demonstrate the utility of this building block, we outline a three-step synthesis of a hypothetical, yet representative, pyrazole-based fungicide. This class of agrochemicals is known for its potent and broad-spectrum activity. The synthesis involves a sequential Sonogashira and Suzuki cross-coupling, followed by a cyclization to form the active heterocyclic core.

Synthetic Workflow Overview

Diagram 2: High-level synthetic workflow for the preparation of a pyrazole-based fungicide.

Quantitative Data Summary (Hypothetical)

| Step | Reaction Type | Key Reagents | Product Description | Hypothetical Yield |

| 1 | Sonogashira Coupling | TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, TEA | 4-(2-(Trimethylsilyl)ethynyl)-1-bromo-3-fluoro-2-methylbenzene | 90% |

| 2 | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 4-(2-(Trimethylsilyl)ethynyl)-1-(4-methoxyphenyl)-3-fluoro-2-methylbenzene | 85% |

| 3 | Deprotection & Cyclization | K₂CO₃/MeOH, then Hydrazine hydrate | 5-(2-Fluoro-5-(4-methoxyphenyl)-4-methylphenyl)-1H-pyrazole | 78% |

Detailed Experimental Protocols

Trustworthiness & Causality: The following protocols are designed to be self-validating. The choice of catalysts, bases, and solvents is based on established, high-yielding methodologies for these specific transformations.[5] An inert atmosphere is critical to prevent the degradation of the palladium catalysts and other reagents. Reaction monitoring by TLC or GC-MS is essential to ensure complete conversion before proceeding to the next step.

Protocol 1: Selective Sonogashira Coupling at the C4-Iodo Position

Principle: This protocol leverages the high reactivity of the carbon-iodine bond to selectively couple a terminal alkyne using a palladium-copper co-catalyzed system. The C-Br bond remains unaffected under these conditions.

Materials & Reagents:

| Reagent | CAS | M.W. | Amount (10 mmol scale) | Moles | Eq. |

| 1-Bromo-3-fluoro-4-iodo-2-methylbenzene | 1114546-29-0 | 314.92 | 3.15 g | 10.0 | 1.0 |

| Ethynyltrimethylsilane (TMS-acetylene) | 624-73-7 | 98.22 | 1.68 mL (1.18 g) | 12.0 | 1.2 |

| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 210 mg | 0.3 | 0.03 |

| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 95 mg | 0.5 | 0.05 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 4.2 mL (3.03 g) | 30.0 | 3.0 |

| Toluene, anhydrous | 108-88-3 | - | 50 mL | - | - |

Procedure:

-

To a dry 100 mL Schlenk flask under an argon atmosphere, add 1-bromo-3-fluoro-4-iodo-2-methylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (40 mL) and anhydrous triethylamine (3.0 eq) via syringe.

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing the pad with ethyl acetate (3 x 20 mL).

-

Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 Hexanes:Ethyl Acetate) to yield the pure alkynyl derivative.

Protocol 2: Suzuki Coupling at the C1-Bromo Position

Principle: With the more reactive iodo position functionalized, the C-Br bond is now the target for a second C-C bond formation. A palladium catalyst with a bidentate ligand like dppf is often effective for coupling at less reactive bromide sites.

Materials & Reagents:

| Reagent | CAS | M.W. | Amount (8.0 mmol scale) | Moles | Eq. |

| Alkynyl Intermediate from Step 1 | - | 286.23 | 2.29 g | 8.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.46 g | 9.6 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 196 mg | 0.24 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.32 g | 24.0 | 3.0 |

| 1,4-Dioxane, anhydrous | 123-91-1 | - | 40 mL | - | - |

| Water | 7732-18-5 | - | 10 mL | - | - |

Procedure:

-

To a dry Schlenk flask under argon, add the alkynyl intermediate from Protocol 1 (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane (40 mL) and water (10 mL) via syringe.

-

Heat the reaction mixture to 90°C and stir vigorously for 8-12 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., gradient elution with Hexanes:Ethyl Acetate) to yield the di-substituted arene.

Protocol 3: TMS Deprotection and Pyrazole Ring Formation

Principle: This final step involves two transformations. First, the trimethylsilyl (TMS) protecting group is removed from the alkyne under basic conditions. The resulting terminal alkyne is then reacted with hydrazine in a cyclization reaction to form the thermodynamically stable pyrazole ring.

Materials & Reagents:

| Reagent | CAS | M.W. | Amount (6.0 mmol scale) | Moles | Eq. |

| Di-substituted Arene from Step 2 | - | 312.45 | 1.87 g | 6.0 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.24 g | 9.0 | 1.5 |

| Methanol (MeOH) | 67-56-1 | - | 50 mL | - | - |

| Hydrazine hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 0.88 mL (~0.9 g) | ~18.0 | ~3.0 |

| Ethanol (EtOH) | 64-17-5 | - | 30 mL | - | - |

Procedure:

-

Deprotection: Dissolve the di-substituted arene (1.0 eq) in methanol (50 mL) in a round-bottom flask. Add potassium carbonate (1.5 eq) and stir at room temperature for 2-3 hours until TLC analysis confirms the removal of the TMS group.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Cyclization: To the crude residue, add ethanol (30 mL) and hydrazine hydrate (3.0 eq).

-

Heat the mixture to reflux (approx. 80°C) and stir for 6-10 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate (80 mL) and water (50 mL).

-

Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the final compound by column chromatography or recrystallization to yield the target pyrazole fungicide.

Conclusion and Future Outlook

1-Bromo-3-fluoro-4-iodo-2-methylbenzene is a highly valuable and versatile building block for the synthesis of novel agrochemicals.[5] Its differential halogen reactivity allows for a controlled and sequential introduction of molecular complexity, making it an ideal starting material for the development of new active ingredients. The provided protocols for the synthesis of a representative pyrazole-based fungicide illustrate a practical application of this compound in modern agrochemical research. By enabling the efficient and modular construction of diverse chemical libraries, this building block can significantly accelerate the discovery pipeline for the next generation of herbicides, insecticides, and fungicides.

References

- ChemicalBook. (n.d.). 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis. Retrieved from a URL linked on the search result page.

- Alfa Chemical. (n.d.). China CAS No 177991 01 4 Manufacturers Factory Suppliers. Retrieved from a URL linked on the search result page.

- Handford, M. J., et al. (2020). Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals. ACS Omega. Available at: a URL linked on the search result page.

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in the Synthesis of Agrochemicals. Retrieved from a URL linked on the search result page.

- Kaur, H., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. Available at: a URL linked on the search result page.

- ChemScene. (n.d.). 177991-01-4 | Tetrakis(4-ethynylphenyl)methane. Retrieved from a URL linked on the search result page.

- Sigma-Aldrich. (n.d.). 1-bromo-3-fluoro-4-iodo-2-methyl-benzene. Retrieved from a URL linked on the search result page.

- PubChem. (n.d.). 1-Bromo-2-fluoro-4-iodo-3-methylbenzene. Retrieved from a URL linked on the search result page.

- Sigma-Aldrich. (n.d.). Tetrakis(4-ethynylphenyl)methane | 177991-01-4. Retrieved from a URL linked on the search result page.

- ResearchGate. (n.d.). Benzene and its derivatives: New uses and impacts on environment and human health. Retrieved from a URL linked on the search result page.

- ScienceDirect. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from a URL linked on the search result page.

- CymitQuimica. (n.d.). CAS 177991-01-4: Benzene, 1,1',1'',1'''-methanetetrayltetr…. Retrieved from a URL linked on the search result page.

- AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from a URL linked on the search result page.

- Walsh Medical Media. (2023). Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Retrieved from a URL linked on the search result page.

- Chemical Reviews. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from a URL linked on the search result page.

- ChemicalBook. (2025). tetrakis(4-ethynylphenyl)Methane | 177991-01-4. Retrieved from a URL linked on the search result page.

- Chemistry LibreTexts. (2015). 16.5: Synthetic Strategies Toward Substituted Benzenes. Retrieved from a URL linked on the search result page.

- CABI Digital Library. (n.d.). Agrochemicals. Preparation and mode of action. Retrieved from a URL linked on the search result page.

- Advanced ChemBlocks. (2026). 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene 95.00%. Retrieved from a URL linked on the search result page.

- PubMed. (2017). Latest generation of halogen-containing pesticides. Retrieved from a URL linked on the search result page.

- ACS Publications. (2000). Photoreductive Dehalogenation of Halogenated Benzene Derivatives Using ZnS or CdS Nanocrystallites as Photocatalysts. Retrieved from a URL linked on the search result page.

- ResearchGate. (2025). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from a URL linked on the search result page.

- Google Patents. (2024). CN117355519A - New substituted pyridines for use as fungicides. Retrieved from a URL linked on the search result page.

- ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from a URL linked on the search result page.

- Organic Syntheses Procedure. (n.d.). (Diacetoxyiodo)benzene. Retrieved from a URL linked on the search result page.

- USE OF SOME COMMON AROMATIC COMPOUNDS BENZENE. (n.d.). Retrieved from a URL linked on the search result page.

- European Publication Server. (n.d.). USE OF AROMATIC ALDEHYDES AS PESTICIDES - Patent 0889691. Retrieved from a URL linked on the search result page.

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. Latest generation of halogen-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Guide to Chemoselective Sonogashira Coupling of 1-bromo-3-fluoro-4-iodo-2-methylbenzene

Introduction: Harnessing Selectivity in Polyhalogenated Systems

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with remarkable efficiency and functional group tolerance.[1][2] First reported in 1975, this palladium- and copper-catalyzed transformation between aryl/vinyl halides and terminal alkynes is indispensable for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]

This application note moves beyond standard protocols to address a common challenge in advanced synthesis: the selective functionalization of polyhalogenated aromatic compounds. We focus on the substrate 1-bromo-3-fluoro-4-iodo-2-methylbenzene , a versatile building block whose value lies in the differential reactivity of its carbon-halogen bonds. By carefully controlling reaction conditions, it is possible to selectively couple an alkyne at the more reactive carbon-iodine (C-I) bond, preserving the carbon-bromine (C-Br) bond for subsequent, orthogonal transformations. This guide provides a deep dive into the mechanistic basis for this selectivity and offers detailed protocols for achieving high-yielding, chemoselective Sonogashira couplings.

Substrate Analysis: The Key to Chemoselectivity

The success of a selective coupling hinges on understanding the inherent reactivity differences of the leaving groups on the aromatic ring.

Structure: 1-bromo-3-fluoro-4-iodo-2-methylbenzene

The rate-limiting step in the Sonogashira catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][5] The rate of this step is highly dependent on the nature of the halogen, following a well-established trend:

Reactivity Order: I > OTf > Br >> Cl[1][6][7]

This reactivity gradient is the foundation of our selective strategy. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst. Consequently, coupling at the iodine position can be achieved under mild conditions, such as at room temperature.[1][3] In contrast, activating the more robust C-Br bond typically requires more forcing conditions, including elevated temperatures and the use of more electron-rich, bulky phosphine ligands.[5][8][9]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][10] Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.

Standard Palladium/Copper Co-catalyzed Mechanism

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond (the most reactive site), forming a Pd(II) intermediate.

-

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, regenerating the Cu(I) salt.

-

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the final C(sp²)-C(sp) bond and regenerate the active Pd(0) catalyst.

-

-

Copper Cycle:

-

The Cu(I) salt (e.g., CuI) coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[5]

-

An amine base deprotonates the alkyne to form a highly reactive copper(I) acetylide intermediate, which then participates in the transmetalation step.

-

Caption: Pd/Cu Co-Catalyzed Sonogashira Cycle.

Copper-Free Sonogashira: Minimizing Side Reactions

A significant drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay reaction.[5][11] This side reaction consumes the alkyne and complicates purification. To circumvent this, copper-free protocols have been developed.[2][12][13] In these systems, the amine base is typically strong enough to deprotonate the alkyne, allowing for direct formation of a palladium acetylide species, albeit often requiring slightly more forcing conditions.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All solvents and amine bases should be anhydrous and degassed to remove oxygen, which can deactivate the catalyst.[6][11]

Protocol 1: Selective Coupling at the C-I Position

This protocol is designed to achieve high selectivity for the more reactive aryl iodide.

Materials and Reagents:

-